S-Benzyl-L-cysteine

Catalog No.
S706291
CAS No.
3054-01-1
M.F
C10H13NO2S
M. Wt
211,29 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Benzyl-L-cysteine

CAS Number

3054-01-1

Product Name

S-Benzyl-L-cysteine

IUPAC Name

(2R)-2-amino-3-benzylsulfanylpropanoic acid

Molecular Formula

C10H13NO2S

Molecular Weight

211,29 g/mole

InChI

InChI=1S/C10H13NO2S/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1

InChI Key

GHBAYRBVXCRIHT-VIFPVBQESA-N

SMILES

C1=CC=C(C=C1)CSCC(C(=O)O)N

Synonyms

S-Benzyl-L-cysteine;Benzylcysteine;3054-01-1;H-Cys(Bzl)-OH;(R)-2-amino-3-(benzylthio)propanoicacid;S-Benzylcysteine;D-S-butylcysteine;CHEMBL63130;GHBAYRBVXCRIHT-VIFPVBQESA-N;(2R)-2-amino-3-benzylsulfanyl-propanoicacid;(R)-2-Amino-3-(S-Benzylthio)PropanoicAcid;3-Benzylthioalanine;L-S-Benzylcysteine;(S)-Benzyl-D-Cys;(R)-S-Benzylcysteine;25988-62-9;(2R)-2-amino-3-(phenylmethylthio)propanoicacid;L-Cysteine,S-(phenylmethyl)-;Alanine,3-(benzylthio)-,L-;NSC638614;Poly-S-benzylcysteine;(S)-Benzyl-L-Cys;NSC-43125;PubChem19030;AC1L4WNQ

Canonical SMILES

C1=CC=C(C=C1)CSCC(C(=O)[O-])[NH3+]

Isomeric SMILES

C1=CC=C(C=C1)CSC[C@@H](C(=O)[O-])[NH3+]
S-Benzyl-L-cysteine is a naturally occurring amino acid found in various fruits, vegetables, and cereals. It has been widely studied for its potential applications in biomedical, pharmaceutical, and food industries. In this paper, we aim to provide a comprehensive guide to S-Benzyl-L-cysteine by discussing its definition, physical and chemical properties, synthesis, analytical methods, biological properties, toxicity, safety, applications, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
S-Benzyl-L-cysteine is an amino acid with the chemical formula C10H13NO2S. It is a derivative of L-cysteine, which is a nonessential amino acid that plays an important role in protein synthesis and antioxidant defense. S-Benzyl-L-cysteine has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
S-Benzyl-L-cysteine is a white crystalline powder that is soluble in water and ethanol but insoluble in ether and chloroform. It has a melting point of 223-225°C and a molecular weight of 207.28 g/mol. S-Benzyl-L-cysteine has a pKa of 1.88 and 8.33, indicating that it behaves as a diprotic acid.
S-Benzyl-L-cysteine can be synthesized by various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of benzyl chloride with L-cysteine in the presence of a base such as sodium hydroxide. Enzymatic synthesis involves the use of enzymes such as L-cysteine lyase and transaminase to catalyze the reaction between benzaldehyde and L-cysteine. Microbial synthesis involves the use of microorganisms such as Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis to synthesize S-Benzyl-L-cysteine.
There are various analytical methods that can be used to detect and quantify S-Benzyl-L-cysteine, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS). These techniques can be used to determine the purity, identity, and concentration of S-Benzyl-L-cysteine in various samples.
S-Benzyl-L-cysteine has been found to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It has been shown to scavenge free radicals and protect cells from oxidative damage. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, S-Benzyl-L-cysteine has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
S-Benzyl-L-cysteine has been found to be safe and nontoxic in scientific experiments. It has been shown to have low acute toxicity and no mutagenic or genotoxic effects. However, further studies are needed to determine the long-term effects of S-Benzyl-L-cysteine on human health.
S-Benzyl-L-cysteine has been used in various scientific experiments, including antioxidant assays, anti-inflammatory assays, and cancer research. It has been used as a standard reference material for the determination of total cysteine in biological samples. It has also been used as a therapeutic agent in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.
Research on S-Benzyl-L-cysteine is ongoing, with new studies being conducted to explore its potential applications in various fields. Recent studies have focused on its anticancer properties, with some studies showing promising results in the treatment of various types of cancer.
S-Benzyl-L-cysteine has potential applications in various fields of research and industry, including food and nutrition, pharmaceuticals, and cosmetics. It can be used as a dietary supplement to enhance antioxidant defense and promote overall health. It can also be used as a therapeutic agent in the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases.
Despite its potential applications, there are some limitations to the use of S-Benzyl-L-cysteine. One of the main limitations is its low bioavailability, which limits its effectiveness in vivo. Further studies are needed to develop novel delivery systems that can enhance its bioavailability and therapeutic efficacy. Future directions in the research of S-Benzyl-L-cysteine include the development of new synthetic methods, the exploration of its potential applications in other fields, and the investigation of its mechanisms of action.
S-Benzyl-L-cysteine is a naturally occurring amino acid with various properties that make it suitable for various scientific applications. It possesses antioxidant, anti-inflammatory, and anticancer properties and has potential applications in various fields of research and industry. While there are some limitations to its use, further studies are needed to fully explore its potential and develop new applications.

XLogP3

-1.2

UNII

9VRE13M548

Other CAS

25988-62-9
3054-01-1

Wikipedia

S-benzylcysteine

General Manufacturing Information

L-Cysteine, S-(phenylmethyl)-: INACTIVE

Dates

Modify: 2023-08-15

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